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Introduction

Pentyl formate (C₆H₁₂O₂) is a carboxylic acid ester known for its characteristic fruity, plum-like

odor.[1] As a volatile organic compound, it finds applications as a flavoring agent and a solvent.

[1][2] For researchers, scientists, and professionals in drug development and chemical

synthesis, precise structural elucidation and purity assessment are critical. This technical guide

provides a comprehensive overview of the spectral data for pentyl formate, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed

experimental protocols are provided to ensure reproducibility, and the logical workflow of

spectral interpretation for structural confirmation is visualized.

Data Presentation: Spectral Data Summary
The following tables summarize the key quantitative spectral data for pentyl formate.

Table 1: ¹H NMR Spectral Data
Solvent: CDCl₃

Frequency: 90 MHz[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.05 s 1H H-C(=O)-O

4.17 t 2H -O-CH₂-CH₂-

1.67 m 2H -O-CH₂-CH₂-CH₂-

1.38 m 4H -(CH₂)₂-CH₃

0.91 t 3H -CH₃

Data sourced from PubChem and interpreted based on standard chemical shift values.[1]

Table 2: ¹³C NMR Spectral Data
Solvent: CDCl₃

Frequency: 25.16 MHz[1][3]

Chemical Shift (δ) ppm Assignment

161.26 C=O

64.12 -O-CH₂-

28.36 -O-CH₂-CH₂-

28.11 -CH₂-CH₂-CH₃

22.38 -CH₂-CH₃

13.96 -CH₃

Data sourced from PubChem and FooDB.[1][3]

Table 3: IR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Pentyl-formate
https://pubchem.ncbi.nlm.nih.gov/compound/Pentyl-formate
https://foodb.ca/compounds/FDB020050
https://pubchem.ncbi.nlm.nih.gov/compound/Pentyl-formate
https://foodb.ca/compounds/FDB020050
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~1725-1750 Strong, Sharp C=O (Carbonyl) Stretch[4][5]

~1180-1200 Strong C-O (Ester) Stretch[4][5]

~2870-2960 Medium-Strong C-H (Alkyl) Stretch

Data interpreted from typical values for aliphatic esters.[4][5] The presence of a strong C=O

stretch around 1735-1750 cm⁻¹ and two distinct C-O stretches between 1300-1000 cm⁻¹ is

characteristic of esters.[4]

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

Molecular Weight: 116.16 g/mol [1][6]

m/z Relative Intensity Proposed Fragment

116 Low [M]⁺ (Molecular Ion)

70 High [C₅H₁₀]⁺

45 Moderate [HCOOH]⁺

43 High [C₃H₇]⁺

42 High [C₃H₆]⁺

41 High [C₃H₅]⁺

29 High [CHO]⁺

27 High [C₂H₃]⁺

Fragmentation pattern data sourced from NIST WebBook and interpreted.[6] The mass

spectrum of formate esters often shows characteristic ions resulting from fragmentation of the

pentyl group.[2]

Experimental Protocols
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The following sections detail the methodologies for acquiring the spectral data presented

above.

NMR Spectroscopy (¹H and ¹³C)
This protocol outlines the general procedure for obtaining high-quality NMR spectra of liquid

esters like pentyl formate.

Sample Preparation:

For ¹H NMR, dissolve approximately 5-25 mg of pentyl formate in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).[7]

For ¹³C NMR, a higher concentration of 50-100 mg is recommended to compensate for the

low natural abundance of the ¹³C isotope.[7][8]

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[7]

Ensure the sample is completely dissolved. If any solid impurities are present, filter the

solution through a Pasteur pipette with a glass wool plug directly into a clean, dry 5 mm

NMR tube.[7][8] The final sample depth should be uniform to ensure magnetic field

homogeneity.[8]

Instrument Setup:

Insert the sample into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity and achieve

high signal resolution.[7]

Data Acquisition:

¹H NMR: Utilize a standard single-pulse experiment. For accurate integration, especially in

quantitative analysis, use a 90° pulse angle and ensure a sufficient relaxation delay (D1),

typically at least 5 times the longest T₁ relaxation time of the protons of interest.[7]
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater

number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise

ratio.[7]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction on the resulting spectrum to ensure

accurate peak representation and integration.

Infrared (IR) Spectroscopy
This protocol is suitable for acquiring the IR spectrum of a pure, non-volatile liquid ester.

Sample Preparation (Neat Liquid Film):

Use clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9]

Place one to two drops of neat pentyl formate onto the surface of one salt plate using a

pipette.[9]

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin,

uniform film and to avoid air bubbles.[9]

Background Spectrum Acquisition:

Ensure the spectrometer's sample compartment is empty.

Acquire a background spectrum. This will be automatically subtracted from the sample

spectrum by the instrument's software to eliminate signals from atmospheric CO₂ and

water vapor.

Sample Spectrum Acquisition:

Place the salt plate assembly into the sample holder within the spectrometer's sample

compartment.[9]
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Acquire the sample spectrum. The instrument's software will ratio the sample spectrum

against the background to generate the final IR spectrum.[9]

Data Analysis:

Correlate the observed absorption bands (in cm⁻¹) with known vibrational frequencies of

specific functional groups to identify the structural components of the molecule.[9]

Mass Spectrometry (MS)
This protocol describes a general procedure for analyzing a volatile liquid sample like pentyl
formate using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:

Prepare a dilute solution of pentyl formate in a volatile organic solvent (e.g.,

dichloromethane or hexane). The concentration should be low (typically in the ppm range)

to avoid overloading the GC column and detector.

Instrument Setup (GC-MS):

Set up the GC with an appropriate column (e.g., a nonpolar column like DB-5) and

temperature program to separate the analyte from the solvent and any impurities.

Tune the mass spectrometer according to the manufacturer's protocol to ensure good

resolution and mass accuracy.[10]

Data Acquisition:

Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

The sample is vaporized and carried by an inert gas through the GC column, where

separation occurs.

As components elute from the column, they enter the ion source of the mass

spectrometer.
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In the ion source (EI mode), molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation.[11]

The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated into the mass analyzer, which separates them based on their mass-to-charge

ratio (m/z).[10]

The detector counts the ions at each m/z value, generating a mass spectrum.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

[2]

Analyze the fragmentation pattern. The fragmentation provides a molecular fingerprint and

can be used to deduce the structure of the molecule by identifying characteristic neutral

losses and fragment ions.

Visualization of the Analytical Workflow
The following diagram illustrates the logical relationship between the different spectroscopic

techniques and their role in the structural elucidation of pentyl formate.
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Structural Elucidation Workflow for Pentyl Formate

Spectroscopic Analysis

Data Interpretation

Pentyl Formate

NMR IR MS

¹H NMR ¹³C NMR Connectivity & Carbon Skeleton

 Provides info on

Functional Groups C=O Stretch (~1740 cm⁻¹) C-O Stretch (~1200 cm⁻¹)

 Provides info on

Molecular Weight (116.16) Fragmentation Pattern

 Provides info on

Confirmed Structure:
CCCCCOC=O

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of pentyl formate using spectroscopic

methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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